4-(3-Methylphenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEFDPQLIFYIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362639 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132312-57-3 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-Methylphenyl)benzonitrile in solution. A suite of 1D and 2D NMR experiments confirms the identity and regiochemistry of the compound.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental confirmation of the compound's structure. The ¹H NMR spectrum accounts for all eleven protons, while the ¹³C NMR spectrum reveals the fifteen distinct carbon environments.
The ¹H NMR spectrum is characterized by a sharp singlet for the methyl (–CH₃) protons, typically observed around 2.4 ppm. The aromatic region of the spectrum (approximately 7.2–7.8 ppm) displays a series of multiplets corresponding to the eight protons on the two phenyl rings. The specific splitting patterns and coupling constants of these aromatic protons are indicative of the 1,4-disubstituted (para) and 1,3-disubstituted (meta) patterns of the benzonitrile (B105546) and methylphenyl rings, respectively.
The ¹³C NMR spectrum complements the proton data, showing a signal for the methyl carbon around 21 ppm. The nitrile carbon (–C≡N) appears in the characteristic downfield region of approximately 118-120 ppm. The remaining twelve signals in the aromatic region (typically 125–145 ppm) correspond to the carbons of the two phenyl rings, including the four quaternary carbons (two ipso-carbons of the biphenyl (B1667301) linkage, one carbon attached to the methyl group, and one carbon attached to the nitrile group).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Key Characteristics |
| Methyl Protons (–CH₃) | ¹H NMR | ~2.4 | Singlet, integration of 3H |
| Aromatic Protons (Ar–H) | ¹H NMR | ~7.2 - 7.8 | Multiplets, total integration of 8H |
| Methyl Carbon (–CH₃) | ¹³C NMR | ~21 | |
| Nitrile Carbon (–C≡N) | ¹³C NMR | ~118-120 | |
| Aromatic Carbons (Ar–C, Ar-CH) | ¹³C NMR | ~125-145 | Multiple signals |
Two-dimensional NMR experiments are indispensable for unequivocally assigning the signals from the 1D spectra and confirming the connectivity between the two aromatic rings.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would show distinct correlation networks for the protons on the 1,4-disubstituted ring and the 1,3-disubstituted ring, but no correlations between the rings, confirming they are separate spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. libretexts.org It is used to definitively assign which proton signal corresponds to which carbon signal in the ¹³C spectrum for all C-H bonds in the molecule. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the regioselectivity. libretexts.org It shows correlations between protons and carbons over two to three bonds (²J and ³J). Key HMBC correlations would include:
The methyl protons showing a correlation to the quaternary carbon of the methylphenyl ring to which they are attached.
Protons on the benzonitrile ring showing correlations to the ipso-carbon of the methylphenyl ring.
Protons on the methylphenyl ring showing correlations to the ipso-carbon of the benzonitrile ring. These cross-ring correlations provide definitive proof of the C-C bond linking the two phenyl rings at the correct positions.
To further validate the experimental NMR data, theoretical chemical shifts can be calculated using quantum chemical methods. scielo.br The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR shielding constants. nih.gov These calculations are typically performed using Density Functional Theory (DFT), with functionals such as B3LYP or ωB97XD. nih.govmdpi.com
To accurately model the conditions of the NMR experiment, solvent effects are incorporated using a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). scielo.brnih.gov The geometry of the molecule is first optimized at a selected level of theory, and then the GIAO calculations are performed on this optimized structure. nih.gov The resulting theoretical chemical shifts are then compared with the experimental values. A strong linear correlation between the calculated and experimental shifts confirms the structural assignment and helps resolve any ambiguities in the experimental spectra. mdpi.com
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Regioselectivity
Vibrational Spectroscopy
Vibrational spectroscopy, including both FTIR and FT-Raman techniques, provides valuable information about the functional groups present in this compound and serves as a fingerprint for the molecule's identity. These methods are often used in conjunction with DFT calculations for a complete assignment of the vibrational modes. nih.gov
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. The most prominent and diagnostic band is the nitrile (C≡N) stretching vibration, which appears as a strong, sharp peak. nist.gov Other key absorptions include those for the aromatic and aliphatic C-H bonds and the aromatic ring C=C stretching vibrations. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C–H Stretch | 3100–3000 | Medium to Weak | Confirms the presence of aromatic rings. |
| Aliphatic C–H Stretch | 2980–2850 | Medium to Weak | From the methyl (–CH₃) group. |
| Nitrile C≡N Stretch | 2240–2220 | Strong, Sharp | Highly characteristic of the nitrile functional group. nist.govnist.gov |
| Aromatic C=C Stretch | 1610–1450 | Medium to Strong | Multiple bands are expected, characteristic of the phenyl rings. |
| C–H Out-of-Plane Bend | 900–675 | Strong | The pattern of these bands can help confirm the substitution on the rings. |
FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C≡N are active in both, non-polar bonds often produce stronger signals in Raman spectra. The symmetric vibrations of the molecule, such as the "ring breathing" modes of the phenyl rings, are particularly prominent in the FT-Raman spectrum. researchgate.net The C≡N stretch is also typically a strong and easily identifiable band in the Raman spectrum. oatext.com
Table 3: Characteristic FT-Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C–H Stretch | 3100–3000 | Strong | Often stronger than in the corresponding FTIR spectrum. |
| Nitrile C≡N Stretch | 2240–2220 | Strong | Confirms the nitrile group. |
| Aromatic Ring Breathing | ~1000 | Strong | A symmetric vibration characteristic of the phenyl rings. |
| Biphenyl C-C Stretch | ~1280 | Medium | Corresponds to the stretching of the bond connecting the two rings. |
Normal Coordinate Analysis of Vibrational Modes
A normal coordinate analysis (NCA) is a powerful computational method used to assign and understand the vibrational modes observed in infrared (IR) and Raman spectroscopy. This analysis involves calculating the force constants of the molecule's bonds and the vibrational frequencies, which are then compared to experimental spectra. For this compound, this would involve correlating the vibrational frequencies of the cyano group (-C≡N), the methyl group (-CH₃), and the aromatic ring C-H and C-C stretching and bending modes to the molecule's specific geometry.
Despite the utility of this technique, a specific normal coordinate analysis for this compound has not been reported in the reviewed scientific literature.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum would be expected to show absorptions corresponding to π→π* transitions within the biphenyl system. The position and intensity of these absorption bands provide insight into the molecule's conjugation and electronic structure.
Detailed experimental UV-Vis absorption spectra and associated electronic transition analyses for this compound are not available in the published literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a primary technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide clues about the stability of different parts of the molecule, likely showing fragments related to the loss of the methyl or cyano groups.
A detailed mass spectral analysis, including the fragmentation pattern for this compound, is not documented in the scientific databases searched.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique would provide precise atomic coordinates for this compound, confirming the connectivity of the atoms and revealing the molecule's conformation, such as the dihedral angle between the two phenyl rings.
A search of crystallographic databases reveals that a single crystal X-ray structure for this compound has not been determined or reported.
Crystal Packing Analysis and Intermolecular Interactions
Analysis of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. For this compound, one would expect to find non-covalent interactions such as van der Waals forces and potentially C-H···π interactions, which would influence the material's bulk properties.
As no crystal structure has been published, an analysis of the crystal packing and intermolecular interactions for this compound cannot be performed.
Advanced Microscopy Techniques
Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), are typically used to study the morphology, topography, and composition of materials on a microscopic scale. These methods are not commonly applied to the characterization of simple, small organic molecules like this compound unless they are part of a larger assembly, nanomaterial, or specific device.
There are no studies in the reviewed literature that employ advanced microscopy techniques for the characterization of this compound.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of solid materials at high magnifications. researchgate.netnih.gov It utilizes a focused beam of electrons to scan the sample surface, generating images that reveal detailed information about the shape, size, and texture of the constituent particles or crystals. researchgate.net
Representative SEM Data for a Crystalline Organic Compound
| Parameter | Observation | Source |
| Crystal Shape | Irregular, block-like microcrystals | researchgate.net |
| Size Range | 1-5 µm | researchgate.net |
| Surface Texture | Faceted with some surface roughness | researchgate.net |
This table represents typical data that could be obtained from an SEM analysis of a crystalline organic compound similar to this compound.
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features and even the arrangement of molecules within a crystal lattice. researchgate.netnih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. oaepublish.com This technique is particularly powerful for studying the internal structure of materials. acs.org
For this compound, TEM analysis could reveal the presence of any nanoscale defects, dislocations, or grain boundaries within the crystals. High-resolution TEM (HR-TEM) could potentially even resolve the lattice fringes of the crystal, providing direct evidence of the crystalline order and allowing for the measurement of lattice parameters. nih.gov The study of small organic molecules by TEM has advanced significantly, allowing for the structural determination from extremely small crystals. researchgate.netwiley.com
Illustrative TEM Findings for a Small Organic Molecule Crystal
| Feature | Description | Potential Insight for this compound |
| Crystal Lattice | Ordered fringes with a specific periodicity | Determination of unit cell parameters and assessment of crystallinity. |
| Nanoscale Defects | Presence of dislocations or stacking faults | Understanding of crystal growth mechanisms and potential impact on electronic properties. |
| Crystal Boundaries | Interfaces between different crystal domains | Information on the polycrystalline nature of the sample. |
This table illustrates the type of information that a TEM analysis could provide for a compound like this compound, based on findings for other small organic molecules.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale precision. tandfonline.comnih.gov It works by scanning a sharp tip attached to a cantilever across the surface. The deflections of the cantilever due to forces between the tip and the sample are measured to create the image. tandfonline.commdpi.com
An AFM study of a this compound crystal surface would reveal detailed information about its topography, including the presence of terraces, steps, and growth spirals. nih.govencyclopedia.pub These features are directly related to the crystal growth mechanism. The heights of the steps often correspond to the dimensions of the unit cell, providing valuable crystallographic information. mdpi.com AFM can be performed in various environments, including ambient conditions, making it a versatile tool for surface analysis. mdpi.com
Representative AFM Surface Parameters for a Molecular Crystal
| Parameter | Typical Value | Significance |
| Surface Roughness (Rq) | 0.2 - 2 nm | Indicates the smoothness of the crystal facet. |
| Step Height | 0.5 - 5 nm | Often correlates with unit cell dimensions. |
| Terrace Width | 50 - 500 nm | Relates to the crystal growth kinetics. |
This table presents plausible AFM data for a molecular crystal, illustrating the quantitative surface information that could be obtained for this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a material's surface. carleton.eduwikipedia.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. wikipedia.org
For this compound (C₁₄H₁₁N), an XPS survey scan would confirm the presence of carbon and nitrogen, along with adventitious carbon and oxygen from atmospheric exposure. nih.govaaqr.org High-resolution scans of the C 1s and N 1s regions would provide detailed information about the chemical states. The C 1s spectrum would be expected to show multiple components corresponding to the different types of carbon atoms in the molecule: the aromatic carbons of the two phenyl rings, the methyl group carbon, and the nitrile carbon. The N 1s spectrum would exhibit a peak characteristic of the nitrile functional group.
Hypothetical XPS Data for this compound
Survey Scan Elemental Composition
| Element | Atomic Concentration (%) |
| Carbon (C) | ~85% |
| Nitrogen (N) | ~5% |
| Oxygen (O) | ~10% (adventitious) |
High-Resolution Peak Positions (Binding Energy in eV)
| Element | Peak | Expected Binding Energy (eV) | Chemical Group |
| C 1s | C-C/C-H (Aromatic & Methyl) | ~284.8 | Phenyl rings, -CH₃ |
| C 1s | C-CN | ~286.0 | Carbon attached to nitrile |
| C 1s | C≡N | ~287.0 | Nitrile carbon |
| N 1s | C≡N | ~399.5 | Nitrile group |
These tables provide a theoretical representation of the XPS data that would be expected from an analysis of this compound, based on established binding energy values for similar organic functional groups. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. jcsp.org.pknih.gov This method is widely used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of various molecular properties. For 4-(3-Methylphenyl)benzonitrile, DFT calculations are instrumental in predicting its conformational preferences, electronic behavior, and charge distribution. These theoretical explorations are typically performed using specific functionals, like B3LYP, and basis sets that provide a mathematical description of the atomic orbitals. nih.govresearchgate.net
Geometry Optimization and Molecular Conformation
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. acs.org For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.
A key structural feature of this compound is the dihedral angle between its two phenyl rings. This angle is crucial as it influences the extent of π-conjugation between the rings, which in turn affects the molecule's electronic properties. Theoretical geometry optimization can predict this angle, along with all bond lengths and bond angles. nih.gov For example, in the related isomer, 3-(4-Methylphenyl)benzonitrile, the phenyl rings are reported to be inclined to one another by a significant angle. smolecule.com Similarly, studies on other biphenyl (B1667301) derivatives show that a non-planar (twisted) conformation is often preferred. acs.org The optimization calculations provide the most energetically favorable structure, which serves as the basis for all subsequent electronic property calculations. jcsp.org.pk
Interactive Table: Representative Optimized Geometric Parameters for Biphenyl Nitrile Systems
Note: Data for the specific this compound is not available in the cited literature. The table below illustrates typical parameters for related structures investigated by DFT.
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-C (phenyl) | Bond length within the benzene (B151609) rings | ~1.39 - 1.40 Å |
| C-C (inter-ring) | Bond length connecting the two phenyl rings | ~1.48 - 1.49 Å |
| C≡N | Bond length of the nitrile group | ~1.15 - 1.17 Å |
| Dihedral Angle | Torsion angle between the two phenyl rings | Varies (e.g., ~48° for an isomer) smolecule.com |
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. wuxiapptec.com DFT calculations can accurately predict the energies of these orbitals. researchgate.net For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is a π* anti-bonding orbital. nih.gov The distribution and energies of these orbitals govern the molecule's behavior in chemical reactions and its potential applications in materials science, such as in the design of organic light-emitting diodes (OLEDs). umich.eduumich.edu
Interactive Table: Frontier Orbital Energies for Related Benzonitrile (B105546) Derivatives
Note: Specific values for this compound are not available in the cited literature. This table presents representative data from DFT studies on analogous compounds.
| Parameter | Description | Representative Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |
| ΔE (Gap) | Energy gap between HOMO and LUMO | ~ 4.0 to 5.0 eV iucr.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
Typically, red or yellow colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. iucr.org These areas are often associated with lone pairs of electronegative atoms. In this compound, the nitrogen atom of the nitrile group would be expected to be a region of high electron density. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. iucr.org These are usually found around hydrogen atoms. Green areas represent neutral or weakly charged regions. The MEP map provides a clear, intuitive picture of the molecule's polarity and its reactive sites. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of bonding and electronic delocalization within a molecule. jcsp.org.pk It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory. nih.gov The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the extent of intramolecular charge transfer and hyperconjugation. jcsp.org.pk
For this compound, NBO analysis can reveal the delocalization of π-electrons across the biphenyl system and the strong polarization of the C≡N bond. Significant E(2) values for interactions between the π orbitals of one phenyl ring and the π* orbitals of the other would confirm electronic communication across the inter-ring bond. This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more refined picture of the electronic structure than simpler population analysis methods. researchgate.netnih.gov
Mulliken Population Analysis
Mulliken population analysis is a method for calculating the partial atomic charges of the atoms within a molecule from the results of a quantum chemical calculation. researchgate.netjcsp.org.pk This analysis partitions the total electron population among the constituent atoms, providing a simple, quantitative measure of the charge distribution. uni-muenchen.de
In this compound, Mulliken analysis would typically show a significant negative charge on the nitrogen atom of the nitrile group due to its high electronegativity. The carbon atom of the nitrile group would, in turn, carry a partial positive charge. The hydrogen atoms are generally found to be positive, while the charges on the ring carbons vary depending on their chemical environment. researchgate.net While Mulliken charges are known to be sensitive to the choice of basis set, they provide a useful qualitative overview of the electrostatic landscape of the molecule. uni-muenchen.de
Vibrational Frequency Calculations and Spectral Assignment
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for investigating the electronic excited states of molecules. rsc.orgresearchgate.netwikipedia.org It allows for the calculation of properties related to a molecule's response to time-dependent electromagnetic fields, such as UV-Vis absorption spectra. wikipedia.orgrespectprogram.org
TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum of organic molecules. mdpi.comresearchgate.net The calculations provide information about the energies of electronic transitions from the ground state to various excited states. The selection of the functional and basis set is critical for achieving good agreement with experimental data. researchgate.net For many organic dyes, hybrid functionals like B3LYP and PBE0 have been shown to provide robust results, often with a mean absolute error of less than 20 nm. researchgate.net The theoretical UV-Vis spectrum is typically simulated by plotting oscillator strength against wavelength for the calculated electronic transitions. mdpi.com
For example, in studies of similar bi-aryl compounds, the primary absorption bands are often attributed to π-π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The nature of these transitions, whether localized on one of the phenyl rings or involving charge transfer between them, can be elucidated by analyzing the molecular orbitals involved.
According to the Franck-Condon principle, electronic transitions occur on a timescale much faster than nuclear motion. libretexts.org Therefore, the transition from the ground electronic state to an excited state is considered "vertical," meaning it happens without any change in the nuclear geometry. libretexts.org TD-DFT calculates the energies of these vertical excitations. researchgate.net The calculated energy corresponds to the energy difference between the ground state and the excited state, both at the optimized geometry of the ground state. An investigation of every efficient electronic transition can be performed based on the electronic density variation in different parts of the molecule upon photoexcitation. rsc.org
Prediction of UV-Vis Absorption Maxima
Solvent Effects Modeling (e.g., IEFPCM)
The properties of a molecule, particularly its electronic spectrum, can be significantly influenced by the surrounding solvent. Computational models have been developed to account for these environmental effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method for modeling solvent effects. nih.govnctu.edu.tw In this model, the solute is placed in a cavity within a dielectric continuum that represents the solvent. nctu.edu.tw
The IEFPCM method allows for the optimization of molecular geometry in the presence of a solvent and the calculation of spectroscopic properties, such as UV-Vis spectra, in different media. nih.govresearchgate.net For instance, studies on various organic molecules have shown that the predicted absorption wavelengths can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Non-polar solvents might result in different absorption wavelengths compared to polar solvents due to differential stabilization of the ground and excited states. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. iaanalysis.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. iaanalysis.combiorxiv.org
Photophysical Properties and Excited State Dynamics
Intramolecular Charge Transfer (ICT) Phenomena
Upon photoexcitation, D-A molecules like 4-(3-Methylphenyl)benzonitrile can form an excited state with a significant separation of charge, known as an Intramolecular Charge Transfer (ICT) state. This process involves the transfer of an electron from the donor (tolyl group) to the acceptor (benzonitrile group). The formation and nature of this ICT state are central to the molecule's fluorescence and photostability, with two primary models describing its geometry: the Twisted Intramolecular Charge Transfer (TICT) model and the Planar Intramolecular Charge Transfer (PICT) model.
The most widely accepted model to explain the dual fluorescence observed in many D-A compounds is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.org According to this model, after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change involving the rotation around the single bond connecting the donor and acceptor groups. nih.gov This torsion leads to a twisted geometry, typically approaching 90 degrees, where the electronic coupling between the donor and acceptor is minimized, facilitating a near-complete charge transfer. nih.gov This highly polar TICT state is stabilized in polar solvents and is often responsible for a distinct, red-shifted fluorescence band.
In the case of the model compound DMABN, the twisting of the dimethylamino group is the critical coordinate for forming the TICT state. nih.gov The process can be envisioned as an electron transfer from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). Computational studies on DMABN have identified a twisted CT minimum on the S1 potential energy surface. acs.org The existence of a partially twisted ICT (pTICT) structure has also been proposed, suggesting that intermediates between the fully planar and orthogonal geometries can be involved in the fluorescence decay pathway. acs.org
| Parameter | Value (for DMABN) | Context |
| TICT State Rise Time | ~4.3 ps | In acetonitrile (B52724), identical to the decay time of the πσ*-state transient. rsc.org |
| TICT State Decay Time | 4.8 ns | Longer than the ICT fluorescence decay (2.9 ns), suggesting the transiently observed state and the fluorescing state may differ. rsc.org |
| Calculated Twist Angle | ~50° | For the minimum on the crossing seam (MXS) between S1 and S2 states. acs.orgnih.gov |
| Amino Twist Angle (MMD) | 57.4° | In the ground state of 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), a related compound. nih.gov |
This table presents data for the model compound 4-(N,N-Dimethylamino)benzonitrile (DMABN) and its derivative (MMD) to illustrate the principles of TICT states.
An alternative to the TICT model is the Planar Intramolecular Charge Transfer (PICT) model. nih.govresearchgate.net This model posits that significant charge transfer can occur in a planar or quasi-planar molecular conformation without the need for large-amplitude twisting. acs.orgrsc.org In the PICT model, vibronic coupling in the Franck-Condon region is considered the crucial factor for the formation of the charge transfer state. nih.govresearchgate.net
The debate between the TICT and PICT models highlights the complexity of ICT processes. The driving force for a molecule to adopt a twisted versus a planar geometry in the excited state depends on a delicate balance of factors, including the energy gap between frontier orbitals and specific hole-electron interactions. rsc.org For some systems, such as the rigid, planar molecule fluorazene, efficient ICT has been demonstrated to occur without the possibility of twisting, lending strong support to the PICT mechanism in those cases. acs.org It has been proposed that for DMABN, while the TICT state is a key minimum, charge transfer can also be induced by other structural changes like CCN bending under certain symmetry constraints. acs.orgnih.gov
The D-A architecture of this compound is the essential structural motif that enables ICT. The tolyl group serves as the electron donor, while the electron-withdrawing cyano group renders the phenyl ring an effective acceptor. This strategic arrangement is a cornerstone in the design of functional organic materials, including those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.netdtu.dk
In such systems, the energy levels of the HOMO (primarily localized on the donor) and the LUMO (primarily on the acceptor) are critical. researchgate.net The degree of electronic coupling between the donor and acceptor moieties influences the properties of the excited states. nih.gov In molecules with strongly decoupled donor and acceptor units, often due to a twisted ground state, the absorption intensity is reduced, but ICT can still occur efficiently in the excited state, particularly in polar solvents. nih.gov By chemically modifying the donor or acceptor units, the photophysical properties, such as emission color and quantum yield, can be precisely tuned. researchgate.net
Planar Intramolecular Charge Transfer (PICT) States
Excited State Dynamics and Relaxation Pathways
The journey of a molecule from the moment of photon absorption to its return to the ground state involves a series of rapid and complex dynamic processes. These relaxation pathways, which can be either radiative (emitting light) or non-radiative (dissipating energy as heat), determine the ultimate fate of the excited state.
Upon absorption of a photon, the molecule is vertically excited from its ground state (S₀) to an initial excited state, known as the Franck-Condon (FC) state, without any instantaneous change in its nuclear geometry. acs.orgkangwon.ac.kr For many D-A molecules like DMABN, the most intense absorption corresponds to the S₂ state. nih.govacs.org
Following this initial excitation, the molecule is in a vibrationally "hot" and non-equilibrium state. It then undergoes ultrafast relaxation. nih.gov This relaxation involves two main processes: vibrational cooling within the same electronic state and internal conversion (IC) to lower-energy electronic states. For DMABN, an ultrafast relaxation from the S₂ state to the S₁ state has been observed on a femtosecond timescale (e.g., 68 fs in the gas phase). nih.gov It is from the relaxed S₁ state that the subsequent, slower processes of fluorescence or further structural evolution toward an ICT state (like TICT) typically occur. acs.org
| Parameter | Value (for DMABN) | Description |
| S₁ (Lₑ) State Energy | 4.13 eV | Gas phase absorption maximum, characterized as a locally excited state. nih.gov |
| S₂ (CT) State Energy | 4.57 eV | Gas phase absorption maximum, with partial charge-transfer character. nih.gov |
| S₂ → S₁ Relaxation Time | 68 fs | Ultrafast internal conversion observed in gas-phase experiments. nih.gov |
| ICT Forward Reaction Rate (kₐ) | 0.24 x 10¹² s⁻¹ | In acetonitrile, representing the LE → ICT conversion. nih.gov |
This table presents data for the model compound 4-(N,N-Dimethylamino)benzonitrile (DMABN) to illustrate the principles of Franck-Condon states and relaxation.
Non-radiative decay provides a pathway for the excited molecule to return to the ground state without emitting a photon, competing directly with fluorescence. arxiv.orgntu.edu.tw A primary mechanism for efficient non-radiative decay is passage through a conical intersection (CI), a point of degeneracy between two electronic potential energy surfaces. acs.orgnih.gov CIs act as molecular "funnels" that facilitate extremely rapid and efficient internal conversion back to the ground state.
In D-A systems, torsional motions, such as the twisting of the donor group, are often the key coordinates that lead the molecule toward a CI. ntu.edu.tw For instance, theoretical calculations on DNS, a stilbene (B7821643) derivative, show that twisting of the nitro acceptor group leads to a conical intersection that provides an effective non-radiative decay channel. ntu.edu.tw The interplay between the radiative decay from the LE or ICT states and non-radiative decay through CIs is highly sensitive to the molecular environment. researchgate.net Solvent polarity can stabilize the polar ICT state, potentially lowering the barrier to its formation, but it can also facilitate non-radiative decay pathways, leading to a quenching of fluorescence in highly polar solvents. ntu.edu.twresearchgate.net
Fluorescence Emissions and Quantum Yields
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 represents 100% emission efficiency, while a value of 0 indicates a completely non-fluorescent compound.
For bi-aryl systems like this compound, the fluorescence properties are governed by the nature of the lowest excited singlet state (S1). The efficiency of fluorescence is in competition with non-radiative decay pathways, such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state. In many benzonitrile (B105546) derivatives, particularly those with donor-acceptor character, the fluorescence quantum yield is highly dependent on the solvent environment.
The quantum yield is intrinsically linked to the radiative (k_f) and non-radiative (k_nr) decay rates of the excited state. The relationship is given by:
Φf = k_f / (k_f + k_nr)
For analogous compounds, it has been observed that increasing solvent polarity often leads to a decrease in the fluorescence quantum yield, which is attributed to an enhancement of non-radiative decay processes facilitated by solvent stabilization of charge-separated states.
Table 1: Illustrative Photophysical Data for Analogue Benzonitrile Derivatives in Various Solvents This table presents data for analogous compounds to illustrate expected trends for this compound.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference |
|---|---|---|---|---|---|---|
| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | n-Hexane | 297 | 345 | 0.02 | ~3.4 | researchgate.net |
| 4-(Dimethylamino)benzonitrile (DMABN) | Acetonitrile | 297 | 340 (LE), 470 (CT) | ~0.03 | - | acs.org |
| 2-Fluoro-4-(1-azetidinyl)benzonitrile | Cyclopentane (B165970) (25°C) | - | - | 0.02 | 0.14 | researchgate.net |
| 4-(1-azetidinyl)benzonitrile | Cyclopentane (25°C) | - | - | 0.26 | - | researchgate.net |
Time-Resolved Spectroscopy (e.g., Femtosecond Time-Resolved Fluorescence, Transient Excited-State Absorption)
Time-resolved spectroscopy techniques are indispensable for studying the dynamics of excited states, which occur on timescales from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). These methods allow for the direct observation of processes like intramolecular charge transfer (ICT), solvent relaxation, and intersystem crossing.
Femtosecond Time-Resolved Fluorescence: This technique monitors the decay of fluorescence intensity over time, providing the fluorescence lifetime (τ). The lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many benzonitrile derivatives that exhibit dual fluorescence, two distinct lifetimes are often observed, corresponding to the decay of the initially populated locally excited (LE) state and the subsequently formed charge-transfer (CT) state.
Transient Excited-State Absorption (ESA): In this pump-probe technique, a pump pulse excites the molecule, and a subsequent probe pulse measures the absorption of the transient excited species. ESA spectra reveal the formation and decay of different excited states. For instance, in the well-studied 4-(dimethylamino)benzonitrile (DMABN), ESA measurements in acetonitrile show the decay of the LE state's absorption bands (at 360 and ~680 nm) and the simultaneous rise of an ICT absorption band (at 320 nm), all occurring with a lifetime of about 4 picoseconds. acs.org This provides direct evidence for the LE → ICT state conversion. acs.org
For this compound, it is anticipated that after photoexcitation, it would rapidly relax to the S1 state. Time-resolved measurements would be crucial to determine the lifetime of this state and to identify if any charge transfer character develops. The dynamics would likely be solvent-dependent, with faster decay kinetics in more polar solvents if a charge-transfer state is stabilized. In a non-polar solvent like n-hexane, a uniform decay of excited-state absorption would be expected, whereas in a polar solvent like acetonitrile, more complex dynamics involving different excited states might be observable. acs.org For example, time-resolved infrared (TRIR) spectroscopy on rhenium-benzonitrile complexes has shown that excited-state lifetimes are strongly solvent-dependent, decreasing from microseconds in dichloromethane (B109758) to nanoseconds in a methanol/dichloromethane mixture. researchgate.net
Solvatochromism and Environmental Sensitivity of Excited States
Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (to longer wavelengths) in the emission spectrum. This is known as positive solvatochromism.
Donor-acceptor molecules, including many benzonitrile derivatives, are known to be highly solvatochromic. researchgate.net The benzonitrile moiety acts as an electron-accepting group. In this compound, the methylphenyl group is a weak electron donor. Upon excitation, a partial intramolecular charge transfer (ICT) can occur from the methylphenyl ring to the benzonitrile ring, resulting in an excited state with a larger dipole moment than the ground state.
This change in dipole moment (Δμ) upon excitation is a key factor in solvatochromism. The Lippert-Mataga equation describes the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent polarity, allowing for the estimation of Δμ. The equation demonstrates that a larger change in dipole moment leads to a greater sensitivity of the fluorescence spectrum to the solvent environment. nih.gov
For this compound, a pronounced positive solvatochromism of its fluorescence spectrum is expected. The emission maximum should shift to lower energies (red-shift) as the solvent polarity increases from non-polar solvents like hexane (B92381) to polar solvents like acetonitrile. This sensitivity makes such compounds useful as fluorescent probes for studying the microenvironment in complex systems. researchgate.net Studies on benzonitrile itself show that its nitrile stretching vibration is solvent-dependent, indicating strong interactions with solvent molecules, particularly through hydrogen bonding in protic solvents. nih.gov
Investigation of πσ States in Nitrile-Containing Systems*
In addition to the commonly discussed ππ* (involving transitions between π-orbitals) and nπ* (involving non-bonding electrons) excited states, πσ* states can play a crucial role in the photophysics of nitrile-containing molecules. A πσ* state arises from the promotion of an electron from a π-orbital of the aromatic ring to a σ* (antibonding) orbital localized on the cyano (-C≡N) group.
The involvement of πσ* states has been proposed as part of the deactivation pathways in molecules like DMABN. nih.gov Theoretical calculations suggest that these states can be accessed from the initially excited ππ* states. The πσ* state is often characterized by a bent geometry of the C-C-N moiety, in contrast to the linear geometry in the ground state. nih.gov
Supramolecular Chemistry and Crystal Engineering
Intermolecular Interactions in Crystalline Architectures
A description of the intermolecular interactions would require crystallographic data to measure the distances and angles between adjacent molecules in the crystal lattice.
C-H…π Interactions
Analysis of potential C-H…π interactions, involving hydrogen atoms from the methyl group or the aromatic rings interacting with the π-systems of neighboring rings, is dependent on precise atomic coordinates from a solved crystal structure.
π-π Stacking Interactions
The existence and geometry of π-π stacking interactions between the phenyl and benzonitrile (B105546) rings (e.g., centroid-to-centroid distance, slip angles) can only be determined from crystallographic analysis.
Hydrogen Bonding Networks
While conventional hydrogen bond donors are absent, weak C-H···N hydrogen bonds involving the nitrile group are possible. Confirmation and characterization of such networks require crystal structure data.
Self-Assembly and Hierarchical Structures
Information on how 4-(3-Methylphenyl)benzonitrile molecules self-assemble into larger, ordered structures is contingent upon understanding the primary intermolecular interactions that govern its crystallization.
Influence of Substituents on Supramolecular Synthons
Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. The nature and prevalence of these synthons in benzonitrile derivatives are significantly influenced by the type and position of substituents on the phenyl ring.
The primary interactions expected for a molecule like this compound involve the electron-rich aromatic rings and the electron-withdrawing nitrile group. The methyl group, while seemingly simple, introduces significant steric and electronic effects that modulate the crystal packing.
Research Findings:
Studies on related substituted benzonitriles provide insight into the likely supramolecular synthons. For instance, in many benzonitrile derivatives, weak C-H···N and C-H···π interactions are common. The nitrile nitrogen is a moderate hydrogen bond acceptor, readily participating in interactions with weak C-H donors from neighboring aromatic rings.
In aminobenzonitriles, the presence of a methyl group can reduce the capacity for strong N-H···N≡C hydrogen bonding due to steric effects, leading to less dense crystal packing compared to their non-methylated analogs. While this compound lacks the strong hydrogen-bonding donor of an amino group, the principle of steric influence from the methyl group remains relevant. It can be inferred that the methyl group in the meta position will likely hinder some potential close-packing arrangements, leading to a more complex three-dimensional network.
The electronic effect of the methyl group is that of a weak electron-donating group. This can subtly influence the charge distribution across the aromatic system, potentially modulating the strength of C-H···π and π-π stacking interactions.
A comparative look at related structures suggests the following potential synthons for this compound:
| Interaction Type | Description | Potential Influence of Substituents |
| C-H···N | An aromatic C-H bond from one molecule interacts with the nitrogen atom of the nitrile group of a neighboring molecule. | The meta-methyl group may sterically influence which C-H donors can approach the nitrile acceptor. |
| C-H···π | A C-H bond interacts with the π-electron cloud of one of the aromatic rings. | The electron-donating nature of the methyl group can slightly enhance the π-electron density of its ring, potentially strengthening this interaction. |
| π-π Stacking | Face-to-face or offset stacking of the aromatic rings. | The methyl group can influence the geometry of stacking, likely favoring an offset arrangement to minimize steric repulsion. |
These interactions collectively guide the self-assembly of this compound molecules into a specific crystalline lattice. The subtle balance between the steric hindrance and weak electronic donation of the methyl group, combined with the directional interactions of the nitrile group, dictates the final supramolecular structure.
Co-crystallization Studies
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. This is achieved by combining a target molecule with a "co-former" in a specific stoichiometric ratio within a crystal lattice. The components are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking.
While specific co-crystallization studies extensively detailing this compound are not widely reported in the literature, the functional groups present in the molecule—a nitrile group and an aromatic system—make it a viable candidate for such studies. The nitrile group is a known hydrogen bond acceptor, and the aromatic rings can participate in π-stacking interactions.
Research Findings from Related Systems:
The feasibility of using benzonitrile derivatives in co-crystal formation has been demonstrated. For instance, benzonitrile itself has been used as a solvent and a component in the formation of solvates, which are a form of co-crystal. nih.gov More complex benzonitrile derivatives have been successfully co-crystallized with other molecules. For example, a co-crystal of 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile with 5-hydroxy isophthalic acid has been reported, where the various functional groups engage in a network of hydrogen bonds. nih.gov
In the context of this compound, potential co-formers would be molecules that can offer complementary interactions. The most promising synthons for co-crystal design would likely involve the nitrile group.
Potential Co-crystallization Strategies:
Hydrogen Bonding: Co-formers with strong hydrogen bond donors, such as carboxylic acids or phenols, would be prime candidates to form robust hydrogen bonds with the nitrile nitrogen of this compound. This O-H···N≡C synthon is a well-established and reliable interaction in crystal engineering.
Halogen Bonding: Co-formers containing electrophilic halogen atoms (e.g., iodine or bromine) on an aromatic ring could act as halogen bond donors to the nitrile nitrogen. The C-X···N≡C (where X = I, Br) synthon is another directional and reliable interaction for building co-crystals.
π-Stacking Modulation: Co-formers with electron-poor aromatic systems could be selected to induce strong π-π stacking interactions with the relatively electron-rich biphenyl (B1667301) system of this compound.
The table below outlines potential co-formers and the primary supramolecular synthons that would be expected to form with this compound.
| Co-former Class | Example Co-former | Expected Primary Synthon | Interaction Type |
| Carboxylic Acids | Benzoic Acid | Carboxylic Acid - Nitrile | O-H···N Hydrogen Bond |
| Phenols | 4-Hydroxypyridine | Phenol - Nitrile | O-H···N Hydrogen Bond |
| Halogen Bond Donors | 1,4-Diiodotetrafluorobenzene | Iodobenzene - Nitrile | C-I···N Halogen Bond |
| Electron-Poor Aromatics | 2,4,6-Trinitrotoluene (TNT) | Biphenyl - Nitroarene | π-π Stacking |
The success of these co-crystallization strategies would depend on the hierarchy of intermolecular interactions. The formation of the desired co-crystal would require that the intermolecular interactions between the target molecule and the co-former are more favorable than the interactions between the molecules of the individual components. The steric influence of the meta-methyl group would also play a role in the selection of an appropriately shaped co-former to ensure efficient crystal packing.
Applications in Advanced Materials Science
Organic Electronics and Optoelectronics
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create novel electronic and optoelectronic devices. Benzonitrile (B105546) derivatives, in general, are explored for their role as building blocks in the synthesis of more complex organic semiconductors.
While specific research on the direct application of 4-(3-Methylphenyl)benzonitrile in OLEDs and OFETs is not extensively documented in publicly available literature, its structural motifs are relevant to materials used in these technologies. The biphenyl (B1667301) core provides a rigid and extended π-conjugated system, which is a fundamental requirement for charge transport in organic semiconductors. The nitrile group, being electron-withdrawing, can influence the electron affinity and charge injection/transport properties of a material.
In the context of OLEDs, derivatives of benzonitrile have been investigated as components of emissive layers or host materials. The electronic properties of such molecules can be fine-tuned to achieve desired emission colors and efficiencies. For OFETs, the molecular packing and intermolecular interactions, which are influenced by substituents like the methyl and nitrile groups, are critical for achieving high charge carrier mobilities. Thienothiophene derivatives incorporating benzonitrile have been synthesized and studied for their potential in OFETs, indicating the relevance of the benzonitrile moiety in this field.
In the realm of organic photovoltaics, the design of donor and acceptor materials with tailored energy levels is crucial for efficient charge separation and collection. While direct use of this compound in OPV active layers is not prominent, its derivatives could potentially serve as building blocks for more complex donor or acceptor molecules. The electron-withdrawing nature of the nitrile group can be exploited to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for acceptor materials in OPVs.
Research in OPVs often involves the synthesis of polymers and small molecules with specific electron-donating and electron-accepting units to control the bandgap and morphology of the active layer. The biphenyl structure present in this compound is a common component in conjugated polymers used for solar cells.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Liquid Crystals
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Molecules that exhibit liquid crystalline phases are known as mesogens. The elongated, rigid structure of biphenyl derivatives is a classic template for designing liquid crystals.
The potential for this compound to exhibit liquid crystalline behavior, or mesomorphism, is rooted in its molecular shape. The biphenyl core provides the necessary rigidity and anisotropy. The terminal nitrile group is a strong dipole, which can lead to specific intermolecular interactions that favor the formation of ordered, yet fluid, phases. The lateral methyl group on one of the phenyl rings can influence the molecular packing and, consequently, the type and temperature range of any liquid crystal phases.
A hypothetical phase transition diagram for a compound like this compound, based on the behavior of similar cyanobiphenyls, might include a transition from a crystalline solid to a nematic or smectic phase, and then to an isotropic liquid upon heating.
Hypothetical Phase Transition Temperatures for a Cyanobiphenyl Derivative
| Transition | Temperature (°C) |
| Crystal to Nematic (TKN) | ~ 40-60 |
| Nematic to Isotropic (TNI) | ~ 70-90 |
Note: This table is illustrative and not based on experimental data for this compound.
Fluorescent Probes and Sensors
The inherent fluorescence of the biphenyl nitrile scaffold makes this compound a candidate for the development of fluorescent probes and sensors. rsc.org Small-molecule fluorescent probes are powerful tools for detecting and imaging specific analytes in biological and environmental systems. rsc.orgrsc.org The fluorescence properties—such as intensity, wavelength, and lifetime—of such probes are designed to change upon interaction with a target analyte, providing a detectable signal. researchgate.net
Design Principles for Selective Sensing
The design of a selective fluorescent sensor based on a molecule like this compound involves integrating a recognition site (receptor) with the fluorophore (the biphenyl nitrile core). Selectivity is achieved by tailoring the receptor to bind specifically with a target analyte, such as a particular metal ion. rsc.orgnih.gov
Key design principles include:
Receptor-Fluorophore Coupling: The molecule itself can act as the sensor, where the nitrile group or the π-system of the phenyl rings can interact directly with analytes. For instance, the nitrogen atom of the nitrile group can act as a binding site for metal ions. This interaction can alter the electronic properties of the entire conjugated system, leading to a change in fluorescence.
Photoinduced Electron Transfer (PeT): A common mechanism where the receptor, in its unbound state, quenches the fluorescence of the fluorophore through PeT. Upon binding the target analyte, the PeT process is inhibited, "turning on" the fluorescence and generating a signal.
Intramolecular Charge Transfer (ICT): Binding of an analyte can modify the ICT character of the D-π-A system. nih.gov This change in the electronic distribution of the excited state often results in a detectable shift in the emission wavelength (a ratiometric response), which is highly desirable for quantitative measurements. nih.gov
Analyte Specificity: Selectivity for a specific ion, like Zn²⁺ or Cu²⁺, over other competing and more abundant cations is crucial. thermofisher.com This is achieved by carefully designing the geometry and electronic nature of the binding pocket to match the coordination preferences of the target ion. researchgate.netthermofisher.com For example, Schiff base sensors are known for their versatility in metal ion detection due to these tailored design strategies. rsc.org
Bioimaging Applications
Fluorescent probes derived from structures similar to this compound have applications in bioimaging, which involves visualizing biological processes in living cells. nih.gov For a probe to be effective in bioimaging, it must possess several key characteristics:
Cell Permeability: The molecule should be able to cross the cell membrane to reach its intracellular target. The relatively small size and lipophilic nature of this compound suggest potential for cell permeability.
Low Cytotoxicity: The probe should not be harmful to the cells being studied.
High Quantum Yield and Photostability: The probe must be bright enough to be detected and resistant to photobleaching during imaging experiments.
Excitation/Emission in the Visible Range: Ideally, the probe should operate at longer wavelengths to minimize cellular autofluorescence and light scattering.
Derivatives of benzonitrile are used to develop probes for imaging specific enzymes like aromatase or for quantifying biologically important species such as glutathione. nih.govresearchgate.net The design often involves creating Förster Resonance Energy Transfer (FRET)-based ratiometric probes, which allow for the quantification of analyte concentrations with high temporal resolution in living cells. nih.gov
Molecular Machines and Rotors
The biphenyl core of this compound is a fundamental component in the design of molecular rotors. Molecular rotors are molecules or molecular complexes that can perform repetitive rotational motion under an external stimulus, such as light or chemical energy. The rotation in biphenyl-based systems occurs around the single bond connecting the two phenyl rings.
The rotational dynamics are heavily influenced by:
Steric Hindrance: The methyl group in the meta-position, while not as sterically demanding as an ortho-substituent, influences the rotational energy barrier.
Intermolecular Interactions: In a condensed phase or on a surface, interactions with neighboring molecules dictate the freedom of rotation.
Electronic Effects: The nitrile group can be used as a handle for electrochemical switching. Changes in the oxidation state can alter the bond order between the rings, thereby influencing rotation. Molecules used for electrode transformations and photoelectric conversion often rely on such tunable electronic properties. researchgate.net
While specific studies on this compound as a molecular rotor are not prevalent, the structural motif is highly relevant. The asymmetry of the molecule could be exploited to create directional rotation, a key requirement for a functional molecular motor.
Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers or struts. nih.gov The properties of a MOF—such as pore size, stability, and functionality—are determined by the choice of the metal and the organic linker.
This compound possesses features that make it a suitable candidate as a linker in MOF synthesis:
Coordinating Group: The nitrile group (-CN) is an effective coordinating site that can bind to metal centers.
Rigid Backbone: The biphenyl structure provides a rigid and well-defined geometry, which is essential for creating porous yet stable frameworks.
Tunable Functionality: The methyl group provides a way to modify the chemical environment within the pores of the MOF. Different functional groups can be used to tune the framework's properties for specific applications like gas storage, separation, or catalysis. acs.org
The length and geometry of the biphenyl linker dictate the topology and pore dimensions of the resulting MOF. The use of benzonitrile-based linkers can lead to the formation of frameworks with interesting properties, including high chemical stability and unique catalytic or luminescent functions. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
